molecular formula C55H104N4O28 B6307551 Azido-PEG24-NHS ester CAS No. 2375600-46-5

Azido-PEG24-NHS ester

Cat. No.: B6307551
CAS No.: 2375600-46-5
M. Wt: 1269.4 g/mol
InChI Key: MGAQCNKHLTVSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azido-PEG24-NHS ester has been extensively utilized in the development of novel drug conjugates and bioconjugation reactions . Its unique chemical properties allow for the covalent attachment of therapeutic agents, such as antibodies and peptides, to the PEG chain via click chemistry reactions .


Molecular Structure Analysis

The molecular formula of this compound is C55H104N4O28 . The molecular weight is 1269.4 g/mol . The InChI is 1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55 (62)87-59-53 (60)1-2-54 (59)61/h1-52H2 .


Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 1269.4 g/mol . It has a molecular formula of C55H104N4O28 . The compound has 0 hydrogen bond donor count and 30 hydrogen bond acceptor count . It also has 77 rotatable bond counts .

Scientific Research Applications

Bioconjugation and Drug Delivery

PEGylation, the process of attaching PEG chains to molecules, significantly impacts the pharmacokinetics and pharmacodynamics of therapeutic agents. PEGylation improves solubility, stability, and circulation times of drugs, reducing their immunogenicity and enhancing efficacy. Azido-PEG24-NHS ester, with its azide functionality, allows for site-specific conjugation to target molecules, offering precise control over the bioconjugation process. This specificity is crucial for developing targeted drug delivery systems, where the therapeutic agent needs to be delivered directly to the disease site while minimizing systemic exposure and side effects.

Overcoming PEG Immunogenicity

Despite its widespread use, PEGylation is not without issues. The formation of anti-PEG antibodies in some patients can lead to accelerated blood clearance of PEGylated drugs, reducing their efficacy and potentially causing hypersensitivity reactions. This problem highlights the need for alternative polymers that can offer the benefits of PEG without its drawbacks. Research in this area focuses on identifying and developing such alternatives, with various candidates being explored for their biocompatibility, biodegradability, and functional versatility.

Alternative Polymers

The quest for PEG alternatives has led to the exploration of various polymers, including polysorbates and poly(aspartic acid), among others. These materials are investigated for their potential to replace PEG in applications ranging from drug delivery to bioconjugation. The goal is to maintain or improve upon the benefits provided by PEGylation, such as extended circulation times and reduced immunogenicity, without the associated risks of anti-PEG antibody formation.

References

  • The importance of developing alternative polymers to PEG due to its immunogenicity in drug delivery and bioconjugation is discussed by Thai Thanh Hoang Thi et al. (2020) in their review in Polymers (Thai Thanh Hoang Thi et al., 2020).
  • The application of PEGylated compounds in enhancing drug delivery and their pharmacokinetic and pharmacodynamic properties are covered in a review by Aviral Jain and Sanjay K. Jain (2008) in Critical Reviews in Therapeutic Drug Carrier Systems (Aviral Jain & Sanjay K. Jain, 2008).
  • The need for alternative polymers due to PEG's immunogenicity and its implications for drug delivery systems is highlighted in a paper by R. Webster et al. discussing the toxicity and understanding of PEG and its relevance to PEGylated biologicals (R. Webster et al., 2009).

Mechanism of Action

Target of Action

The primary targets of Azido-PEG24-NHS ester are the primary amines (-NH2) of proteins, oligonucleotides, and other amine-containing biomolecules . The compound is used to label these targets, enabling their detection and analysis.

Mode of Action

This compound interacts with its targets through a process known as Click Chemistry . This involves the azide group of the compound undergoing a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modification of proteins and other biomolecules. By attaching to primary amines, the compound can alter the properties of these molecules and influence their behavior within biological systems . The exact downstream effects can vary depending on the specific biomolecules that are targeted.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific biomolecules it targets. By labeling these molecules, the compound can enable their detection and analysis, providing valuable insights into their roles within biological systems .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reactions it participates in can be affected by the presence of copper ions and the pH of the environment . Furthermore, the compound’s stability and efficacy may be influenced by temperature, as it is typically stored at -20°C .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55(62)87-59-53(60)1-2-54(59)61/h1-52H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAQCNKHLTVSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H104N4O28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.